molecular formula C10H16N2O B12965067 (S)-2-(1-Aminopentyl)pyridin-3-ol

(S)-2-(1-Aminopentyl)pyridin-3-ol

Cat. No.: B12965067
M. Wt: 180.25 g/mol
InChI Key: QKSWHKWLEXZZIV-QMMMGPOBSA-N
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Description

(S)-2-(1-Aminopentyl)pyridin-3-ol is a chemical compound with the molecular formula C10H16N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an amino group attached to a pentyl chain, which is further connected to a pyridin-3-ol structure. The (S)-configuration indicates that the compound is the enantiomer with a specific spatial arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-Aminopentyl)pyridin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with pyridin-3-ol and a suitable pentylamine derivative.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-Aminopentyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(S)-2-(1-Aminopentyl)pyridin-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(1-Aminopentyl)pyridin-3-ol involves its interaction with specific molecular targets. The amino group and pyridin-3-ol structure allow it to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(1-Aminopentyl)pyridin-3-ol: The enantiomer of the compound with a different spatial arrangement.

    2-(1-Aminopentyl)pyridin-3-ol: Without specific stereochemistry.

    Other Pyridin-3-ol Derivatives: Compounds with similar structures but different substituents.

Uniqueness

(S)-2-(1-Aminopentyl)pyridin-3-ol is unique due to its specific (S)-configuration, which can result in different biological activities and interactions compared to its enantiomer or other derivatives

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-[(1S)-1-aminopentyl]pyridin-3-ol

InChI

InChI=1S/C10H16N2O/c1-2-3-5-8(11)10-9(13)6-4-7-12-10/h4,6-8,13H,2-3,5,11H2,1H3/t8-/m0/s1

InChI Key

QKSWHKWLEXZZIV-QMMMGPOBSA-N

Isomeric SMILES

CCCC[C@@H](C1=C(C=CC=N1)O)N

Canonical SMILES

CCCCC(C1=C(C=CC=N1)O)N

Origin of Product

United States

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